4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile
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Overview
Description
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN4. It belongs to the class of pyrido[3,2-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. Common methods include the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . These reactions are usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as nucleophilic substitution, oxidation, and chlorination to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly involves the replacement of the chlorine atom with other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Cyclization: Catalysts such as palladium or copper salts.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile involves the inhibition of specific enzymes, such as protein kinases. These enzymes play a vital role in regulating cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity through similar mechanisms.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent inhibitory activity against various kinases.
Quinazoline: Widely studied for its role in cancer treatment.
Uniqueness
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for developing targeted therapies .
Properties
Molecular Formula |
C8H3ClN4 |
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Molecular Weight |
190.59 g/mol |
IUPAC Name |
4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H3ClN4/c9-8-7-6(11-4-12-8)2-1-5(3-10)13-7/h1-2,4H |
InChI Key |
XUCDZDHVJIDVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=N2)Cl)N=C1C#N |
Origin of Product |
United States |
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